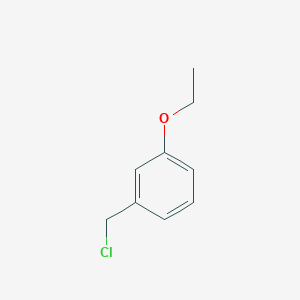

1-(Chloromethyl)-3-ethoxybenzene

Description

Contextualization within Aromatic Ethers and Halogenated Compounds

1-(Chloromethyl)-3-ethoxybenzene is a notable organic compound that belongs to two significant classes of molecules: aromatic ethers and halogenated compounds. Aromatic ethers are characterized by an ether linkage (R-O-R') directly attached to an aromatic ring. numberanalytics.com This structural feature gives them distinct chemical and physical properties, making them valuable in a wide range of applications, from pharmaceuticals to materials science. numberanalytics.comnumberanalytics.com The ether group in aromatic ethers influences the reactivity of the aromatic ring, typically acting as an ortho-para directing group in electrophilic aromatic substitution reactions. numberanalytics.com

Simultaneously, this compound is a halogenated aromatic hydrocarbon. iloencyclopaedia.org These are compounds containing one or more halogen atoms bonded to a benzene (B151609) ring. iloencyclopaedia.org The presence of a halogen atom can significantly alter the chemical reactivity of the molecule. Halogenation is a fundamental reaction in organic chemistry, often proceeding through an electrophilic aromatic substitution mechanism where a halogen atom is introduced into the aromatic ring. numberanalytics.com Halogenated aromatic compounds are widely used as intermediates in the synthesis of various products, including pharmaceuticals and advanced materials. numberanalytics.com The chloromethyl group (-CH2Cl) in this compound is particularly reactive, making the compound a versatile building block in organic synthesis.

Significance as a Versatile Synthetic Intermediate

The dual functionality of this compound, possessing both a reactive chloromethyl group and an ethoxy-substituted aromatic ring, makes it a highly versatile synthetic intermediate. The chloromethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This reactivity is a key feature that enables its use in the construction of more complex molecules. For instance, it can be used to introduce the 3-ethoxybenzyl group into other molecules.

The aromatic ring itself can undergo further functionalization. The ethoxy group, being an activating group, directs incoming electrophiles to the ortho and para positions, allowing for regioselective synthesis of polysubstituted aromatic compounds. This controlled functionalization is a cornerstone of modern organic synthesis, enabling the precise construction of target molecules with desired properties. Its role as a precursor for various aromatic derivatives makes it valuable in the production of a range of chemicals. ontosight.ai

Overview of Research Trajectories

Research involving this compound and related compounds has followed several key trajectories. A significant area of focus is its application in the synthesis of novel organic compounds. For example, its structural isomer, 1-(chloromethyl)-4-ethoxybenzene, has been noted for its use in creating more complex molecules. nih.gov

Another important research avenue is the exploration of its reactivity. Understanding the conditions and mechanisms of its reactions is crucial for its effective utilization in synthesis. For instance, the Williamson ether synthesis is a common method for preparing aromatic ethers, and understanding its nuances is vital for optimizing the synthesis of related compounds. numberanalytics.comnumberanalytics.com

Furthermore, the broader classes of compounds to which this compound belongs, namely aromatic ethers and halogenated compounds, are subjects of ongoing research. Studies into the synthesis of aromatic ethers under mild conditions and the biological halogenation of aromatic compounds highlight the continuous efforts to develop more efficient and environmentally friendly synthetic methods. oup.comacs.org Research also extends to the use of similar structures in polymer chemistry and materials science, where compounds like 1-(chloromethyl)-3-vinylbenzene (B3052250) are used as monomers for specialty polymers.

Structure

3D Structure

Properties

CAS No. |

110207-92-6 |

|---|---|

Molecular Formula |

C9H11ClO |

Molecular Weight |

170.63 g/mol |

IUPAC Name |

1-(chloromethyl)-3-ethoxybenzene |

InChI |

InChI=1S/C9H11ClO/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7H2,1H3 |

InChI Key |

ALSMPEGZYYZBDC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloromethyl 3 Ethoxybenzene

Established Synthetic Routes and Precursors

The synthesis of 1-(chloromethyl)-3-ethoxybenzene can be approached through various methods, each with its own set of precursors and reaction conditions. The following sections detail the most prominent strategies for the formation of this compound and its analogues.

Williamson Ether Synthesis Approaches to Analogous Compounds

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. wikipedia.orgmasterorganicchemistry.com This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing precursors for this compound, such as 3-ethoxytoluene, this method is highly applicable. The synthesis would typically involve the deprotonation of a phenol (B47542) (like m-cresol) to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide).

The general reaction is as follows:

m-cresol + Strong Base → m-cresoxide + Conjugate Acid m-cresoxide + Ethyl Halide → 3-Ethoxytoluene + Halide Salt

Typical bases used for the deprotonation of phenols include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to enhance the nucleophilicity of the phenoxide. wikipedia.org Reaction temperatures typically range from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org Laboratory yields for this type of reaction generally fall between 50-95%. wikipedia.org For instance, the synthesis of 1,3-diethoxybenzene from resorcinol and ethyl tosylate in the presence of potassium carbonate under microwave irradiation has been reported to yield 95% of the product. orgchemres.org

Table 1: Representative Conditions for Williamson Ether Synthesis of Alkoxybenzenes

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| m-Cresol | Ethyl Iodide | KOH | DMF | 80 | ~90 (estimated) |

| Resorcinol | Ethyl Tosylate | K₂CO₃ | DMF (Microwave) | 90 | 95 orgchemres.org |

| p-Cresol | Chloroacetic Acid | KOH | Water | Reflux | High |

Direct Chloromethylation Strategies

Direct chloromethylation involves the introduction of a chloromethyl group (-CH₂Cl) onto an aromatic ring in a single step. This electrophilic aromatic substitution reaction is a common method for the synthesis of benzyl (B1604629) chlorides.

The Blanc chloromethylation is a classic method that utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), to chloromethylate aromatic compounds. wikipedia.orgalfa-chemistry.com The reaction proceeds through the formation of an electrophilic species, likely a protonated formaldehyde or a chloromethyl cation, which then attacks the electron-rich aromatic ring. wikipedia.org The ethoxy group in a precursor like phenetole (ethoxybenzene) is an activating, ortho-, para-directing group. Therefore, the chloromethylation of ethoxybenzene would be expected to yield a mixture of ortho and para isomers. To obtain the meta isomer, this compound, one would need to start with a precursor that directs the substitution to the meta position.

However, the general conditions for such a reaction can be illustrated. The reaction is typically carried out by treating the aromatic substrate with paraformaldehyde and gaseous hydrogen chloride in the presence of a catalyst. The choice of catalyst can influence the yield and selectivity of the reaction.

Table 2: Catalysts and Yields for the Chloromethylation of Toluene

| Catalyst | Yield of Chloromethyltoluene (%) |

| AlCl₃ | High activity |

| ZnCl₂ | 71-74 (for xylenes) google.com |

| FeCl₃ | Highest catalytic activity google.com |

| SnCl₄ | Active |

Note: Data is for toluene and xylenes as representative aromatic hydrocarbons.

An alternative approach to direct chloromethylation involves the use of reagents that can generate the chloromethylating agent in situ. For deactivated aromatic compounds, a mixture of paraformaldehyde, chlorosulfonic acid, and concentrated sulfuric acid can be used. dur.ac.uk A related and often used reagent is bis(chloromethyl) ether, which can be prepared from formaldehyde and hydrogen chloride. However, due to its high carcinogenicity, alternative methods for its in situ generation are preferred.

One such method involves the reaction of dimethoxymethane with a source of chloride, such as chlorosulfonic acid. Chloromethylation of fluorinated benzenes has been successfully carried out using crude bis(chloromethyl) ether in chlorosulfonic acid, with reaction temperatures ranging from 40°C to 100°C. For example, chloromethylpentafluorobenzene was prepared from pentafluorobenzene in 67% yield at 70-100°C.

For precursors that already contain a methyl group at the desired position, such as 3-ethoxytoluene, free radical chlorination at the benzylic position is a viable synthetic route. N-Chlorosuccinimide (NCS) is a common reagent for this transformation, often used in the presence of a radical initiator such as benzoyl peroxide (BPO) or under photochemical conditions. The reaction proceeds via a free radical chain mechanism where a chlorine radical abstracts a hydrogen atom from the benzylic position, followed by reaction with NCS to form the benzyl chloride and a succinimidyl radical.

Recent advancements have shown that benzylic C-H bond chlorination can be achieved using NCS as the chlorine source under visible light irradiation with a photocatalyst. organic-chemistry.org This method has been effective for electron-deficient substrates. organic-chemistry.org

Table 3: Conditions for Benzylic Chlorination

| Substrate | Reagent | Initiator/Catalyst | Conditions | Product |

| Toluene | NCS | DDQ, NHPI | 80 °C | Benzyl chloride |

| Toluene | N,N-dichloroacetamide | Visible Light (Blue LEDs) | 8 h, DCM | Benzyl chloride (79% yield) mdpi.com |

| 4-Alkylpyridines | NCS | TfCl, DMAP, Li₂CO₃ | Acetonitrile | 4-(1-Chloroalkyl)pyridines (84-85% yield) nih.gov |

Chlorination of Corresponding Benzylic Alcohols

A straightforward and common method for the synthesis of benzyl chlorides is the chlorination of the corresponding benzyl alcohol. In this case, 3-ethoxybenzyl alcohol would be the direct precursor to this compound. Various chlorinating agents can be employed for this transformation.

Thionyl chloride (SOCl₂) is a widely used reagent for converting alcohols to alkyl chlorides. The reaction is typically carried out in the presence of a base like pyridine to neutralize the HCl generated. The reaction of para-substituted benzyl alcohols with thionyl chloride has been shown to be complete within 5 minutes. sci-hub.ru

Another effective method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (DMSO). This system provides a rapid and high-yielding chlorination of benzylic alcohols under neutral conditions, with reaction times of 10 to 40 minutes. organic-chemistry.org

Table 4: Reagents for the Chlorination of Benzyl Alcohols

| Benzyl Alcohol | Reagent | Conditions | Yield (%) |

| 2,2-Dimethyl-1,3-propanediol | SOCl₂ | 100 °C | High |

| 1,6-Hexanediol | SOCl₂ | 70-80 °C | 87 google.com |

| 4-(2-Hydroxyethoxy)-3-methoxybenzyl alcohol | TCT, DMSO | Room Temperature, 10-40 min | 70 thieme-connect.com |

| 2-(2-Hydroxyethoxy)benzyl alcohol | TCT, DMSO | Room Temperature, 10-40 min | 71 thieme-connect.com |

Multi-step Synthetic Sequences

A versatile multi-step approach begins with the Friedel-Crafts acylation of ethoxybenzene. The reaction of ethoxybenzene with an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) introduces an acetyl group onto the aromatic ring sigmaaldrich.combyjus.comwikipedia.orgmasterorganicchemistry.com. Due to the ortho-, para-directing nature of the ethoxy group, this reaction will produce a mixture of 1-(2-ethoxyphenyl)ethan-1-one and 1-(4-ethoxyphenyl)ethan-1-one, with the para-isomer generally being the major product. To obtain the desired meta-substituted precursor, one would need to start with a meta-directing group and then convert it to the ethoxy group, or utilize specific reaction conditions that favor meta-acylation, which is generally challenging.

Assuming the successful synthesis of 1-(3-ethoxyphenyl)ethan-1-one, the subsequent step involves the reduction of the ketone functionality to a secondary alcohol. This can be effectively achieved using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent blogspot.comstudylib.netchemguide.co.uk. The resulting 1-(3-ethoxyphenyl)ethanol can then be subjected to chlorination using one of the methods described in section 2.1.3 (e.g., with thionyl chloride) to yield this compound.

Another strategic approach involves the transformation of existing functional groups on the 3-ethoxybenzene scaffold. For instance, 3-ethoxybenzoic acid can serve as a starting material. The carboxylic acid group can be reduced to a primary alcohol, (3-ethoxyphenyl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) libretexts.org. The resulting alcohol is then chlorinated as previously described to afford the final product.

Alternatively, one could start from 3-ethoxybenzaldehyde. The aldehyde group can be reduced to the corresponding primary alcohol using a milder reducing agent such as sodium borohydride chemguide.co.uk. Subsequent chlorination of the alcohol provides this compound. These functional group interconversion strategies offer flexibility in the choice of starting materials.

Mechanistic Insights into this compound Formation

The formation of this compound from (3-ethoxyphenyl)methanol with different chlorinating agents proceeds through distinct mechanistic pathways. The electronic nature of the 3-ethoxy substituent, being an electron-donating group, can influence the stability of intermediates and the reaction rate.

The reaction with thionyl chloride can proceed through two main mechanisms: Sₙ2 and Sₙi (internal nucleophilic substitution) masterorganicchemistry.com. In the presence of a base like pyridine, the reaction typically follows an Sₙ2 pathway. The alcohol's oxygen atom attacks the sulfur atom of SOCl₂, leading to the formation of an alkyl chlorosulfite intermediate. The chloride ion, generated from the reaction of pyridine with the HCl byproduct, then acts as a nucleophile, attacking the benzylic carbon from the backside and displacing the chlorosulfite group, resulting in an inversion of configuration if the carbon were chiral youtube.comlibretexts.org. In the absence of a base, the reaction can proceed with retention of configuration via an Sₙi mechanism, where the chloride from the chlorosulfite intermediate is delivered to the carbocationic center from the same face masterorganicchemistry.com.

The chlorination using phosphorus pentachloride involves the initial formation of an oxonium ion by the reaction of the alcohol with PCl₅. This is followed by the nucleophilic attack of a chloride ion on the benzylic carbon, leading to the formation of the alkyl chloride, phosphoryl chloride (POCl₃), and HCl. The reaction with phosphorus trichloride proceeds similarly, with the alcohol attacking the phosphorus atom and displacing a chloride ion. This process repeats until all three chlorine atoms have been replaced by alkoxy groups, forming a trialkyl phosphite. The displaced chloride ions then act as nucleophiles to form the alkyl chloride.

In the HCl/dioxane system , the reaction is initiated by the protonation of the alcohol's hydroxyl group by the strong acid (HCl), forming a good leaving group (water). The benzylic carbocation intermediate is then formed upon the departure of the water molecule. The electron-donating ethoxy group at the meta position can provide some stabilization to this carbocation through resonance. Finally, the nucleophilic attack by a chloride ion on the carbocation yields the final product, this compound chemguide.co.uk.

The Friedel-Crafts acylation mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride with the Lewis acid catalyst (AlCl₃) sigmaaldrich.combyjus.comwikipedia.orgmasterorganicchemistry.com. The aromatic ring of ethoxybenzene then acts as a nucleophile, attacking the acylium ion. The ethoxy group, being an activating and ortho-, para-directing group, facilitates this electrophilic aromatic substitution. The subsequent reduction of the ketone and chlorination of the resulting alcohol follow standard mechanisms for these transformations.

Electrophilic Aromatic Substitution Mechanisms in Chloromethylation

A primary method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction. wikipedia.orgjk-sci.com This reaction is a type of electrophilic aromatic substitution where an aromatic compound reacts with formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride (ZnCl2). wikipedia.orgjk-sci.comlibretexts.org

The reaction proceeds under acidic conditions where the formaldehyde is activated by the catalyst. wikipedia.orglibretexts.org This activation makes the formaldehyde carbon significantly more electrophilic. wikipedia.orglibretexts.org The aromatic ring's π-electrons then attack the electrophilic carbon, leading to the formation of a benzyl alcohol intermediate, which is subsequently converted to the corresponding chloride. wikipedia.orglibretexts.org The active electrophile in this process can be species such as the (chloromethyl)oxonium cation (ClH2C–OH2+) or the chlorocarbenium cation (ClCH2+), which are thought to form in the presence of zinc chloride. wikipedia.org

When ethoxybenzene is the substrate, the ethoxy group, being an electron-donating group, activates the aromatic ring and directs the incoming electrophile to the ortho and para positions. This directive effect means that the direct chloromethylation of ethoxybenzene would predominantly yield 1-(chloromethyl)-2-ethoxybenzene and 1-(chloromethyl)-4-ethoxybenzene, making the synthesis of the meta isomer, this compound, less straightforward by this method.

Nucleophilic Substitution Mechanisms in Alcohol Chlorination

A more regioselective approach to synthesizing this compound is through the nucleophilic substitution of the hydroxyl group in 3-ethoxybenzyl alcohol. This method allows for precise control over the isomeric outcome. Common chlorinating agents for this transformation include thionyl chloride (SOCl2) and phosphorus trichloride (PCl3).

The mechanism with thionyl chloride involves the alcohol's oxygen atom acting as a nucleophile and attacking the sulfur atom of SOCl2. This is followed by the loss of a proton and a chloride ion to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the benzylic carbon in an SN2 fashion. This results in the displacement of the chlorosulfite group, which decomposes into sulfur dioxide gas and another chloride ion, yielding the desired this compound with high purity.

Role of Lewis Acid Catalysts in Reaction Kinetics and Selectivity

Lewis acid catalysts are crucial in electrophilic aromatic substitution reactions like chloromethylation, as they significantly impact both the reaction rate and the product distribution. wikipedia.orgunive.it Catalysts such as zinc chloride, aluminum chloride, and tin(IV) chloride are frequently used. unive.itdur.ac.uk

These catalysts function by activating the electrophile. In the Blanc chloromethylation, the Lewis acid coordinates with formaldehyde, increasing its electrophilicity and facilitating the attack by the aromatic ring. organic-chemistry.org This catalytic action accelerates the formation of the chloromethylated product.

The choice of Lewis acid can also influence the regioselectivity of the reaction. The steric and electronic properties of the catalyst can affect the ratio of ortho to para isomers formed. For instance, bulkier catalysts may favor the formation of the less sterically hindered para product. The catalyst's activity is another important factor; highly active catalysts can sometimes lead to reduced selectivity and the formation of unwanted byproducts, such as diarylmethanes. wikipedia.orgjk-sci.com

Optimization of Synthetic Conditions for Enhanced Yield and Purity

To achieve the highest possible yield and purity of this compound, it is essential to carefully optimize the reaction conditions. Key parameters to consider include the solvent, temperature, pressure, and the choice and amount of catalyst.

Solvent Effects on Reaction Outcomes

The solvent plays a critical role in the outcome of the synthesis. In chloromethylation reactions, the solvent's polarity can affect the stability of the charged intermediates, thereby influencing the reaction rate. Acetic acid is a commonly used solvent for these reactions. unive.it While polar solvents can stabilize the cationic intermediates, highly nucleophilic solvents may react with the electrophile, leading to byproducts. The choice of solvent can also impact the selectivity of the reaction.

| Solvent | Dielectric Constant (20°C) | Potential Influence on Chloromethylation |

| Acetic Acid | 6.2 | Frequently used, provides a polar medium. unive.it |

| Dichloromethane | 9.1 | A common solvent for organic reactions, relatively inert. |

| Carbon Disulfide | 2.6 | A non-polar solvent that can sometimes improve selectivity. |

| Nitromethane | 35.9 | A highly polar solvent that can accelerate the reaction. nih.gov |

Temperature and Pressure Influence on Reaction Pathways

Temperature is a key parameter that governs the rate of the reaction. Higher temperatures generally lead to faster reaction rates. However, in chloromethylation, elevated temperatures can also promote the formation of undesirable byproducts, such as diphenylmethanes, from the reaction of the product with the starting material. jk-sci.com Therefore, maintaining an optimal temperature is crucial for maximizing the yield of the desired product while minimizing side reactions.

Pressure is generally not a significant factor in liquid-phase chloromethylation reactions unless gaseous reagents like hydrogen chloride are used. In such cases, increased pressure can enhance the concentration of the dissolved gas, which may accelerate the reaction.

| Parameter | Impact on Yield | Impact on Purity |

| Temperature | Increases to an optimum, then may decrease due to side reactions. | Can decrease at higher temperatures due to increased byproduct formation. |

| Pressure | Can increase yield with gaseous reactants by increasing their concentration. | Generally has a minor effect on purity. |

Catalyst Selection and Loading Strategies

The selection of an appropriate catalyst and its concentration are vital for an efficient synthesis. As previously mentioned, Lewis acids are the catalysts of choice for the Blanc chloromethylation. wikipedia.orgunive.it The ideal catalyst will offer high conversion of the starting material and high selectivity for the desired product.

The amount of catalyst, or catalyst loading, also needs to be carefully optimized. While a higher catalyst loading can increase the reaction rate, it also adds to the cost and can lead to a more exothermic and less controllable reaction. Finding the minimum amount of catalyst needed to achieve a desirable reaction rate and yield is a key aspect of process optimization.

| Lewis Acid Catalyst | General Activity | Common Use in Aromatic Substitution |

| ZnCl₂ | Moderate | A standard catalyst for Blanc chloromethylation. wikipedia.orglibretexts.orgorganic-chemistry.org |

| AlCl₃ | High | A powerful catalyst for Friedel-Crafts reactions. dur.ac.uk |

| SnCl₄ | High | An effective but potentially moisture-sensitive catalyst. unive.itdur.ac.uk |

| FeCl₃ | Moderate | Also used as a catalyst in similar reactions. unive.it |

Chemical Reactivity and Transformation Pathways of 1 Chloromethyl 3 Ethoxybenzene

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group (-CH2Cl) is a primary alkyl halide, making the benzylic carbon atom an excellent electrophilic site for nucleophilic substitution reactions. This reactivity is the basis for forming a wide range of functional groups.

Reaction with Various Nucleophiles

1-(Chloromethyl)-3-ethoxybenzene readily reacts with a diverse array of nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom of the chloromethyl group, and the chloride ion acts as the leaving group. utexas.edu Common nucleophiles employed in reactions with similar alkyl halides include:

Amines: Ammonia (B1221849) and primary, secondary, or tertiary amines can act as nucleophiles to form the corresponding primary, secondary, tertiary, or quaternary ammonium (B1175870) salts, respectively. lumenlearning.comlibretexts.org

Alkoxides: Alkoxide ions (RO⁻), typically generated from alcohols, are used to synthesize ethers. libretexts.org

Thiols: Thiols (RSH) and their corresponding thiolate anions (RS⁻) are effective nucleophiles for the formation of thioethers. acsgcipr.org

Grignard Reagents: While Grignard reagents are strong nucleophiles, their reaction with alkyl halides like this compound is not a typical SN2 reaction and can be complex. masterorganicchemistry.com

The general scheme for these reactions can be represented as follows:

Formation of Ethers, Amines, and Thioethers

The reaction of this compound with specific nucleophiles leads to the formation of valuable compound classes:

Ethers: The Williamson ether synthesis is a classic method for preparing ethers. libretexts.org In this case, reacting this compound with an alkoxide, such as sodium ethoxide, would yield the corresponding ether. pbworks.comorganic-chemistry.org The reaction of acetals with acid halides, catalyzed by zinc(II) salts, can also produce haloalkyl ethers. organic-chemistry.orgnih.gov

Amines: Primary amines can be synthesized via the Gabriel synthesis, which involves the alkylation of phthalimide (B116566) followed by hydrolysis. libretexts.orgyoutube.comrsc.org Another method is the reaction with sodium azide (B81097) to form an alkyl azide, which is then reduced to the primary amine. libretexts.org Direct alkylation of ammonia or other amines is also possible but can lead to a mixture of products due to overalkylation. lumenlearning.comlibretexts.org Reductive amination of aldehydes and ketones provides another route to amines. libretexts.orglibretexts.org

Thioethers: Thioethers are readily prepared by reacting this compound with a thiol or a thiolate salt. acsgcipr.orgrsc.orggoogle.com This reaction is generally efficient and provides a direct route to these sulfur-containing compounds. researchgate.net

Stereochemical Considerations in Substitution Reactions

For nucleophilic substitution reactions occurring at a chiral center, the stereochemical outcome is a critical consideration. If the substitution proceeds through a pure SN2 mechanism, it results in a complete inversion of the stereochemical configuration at the reaction center. utexas.edu In contrast, an SN1 reaction, which proceeds through a planar carbocation intermediate, would lead to a racemic mixture of products. Given that this compound is a primary benzylic halide, the SN2 pathway is strongly favored, and thus, if a chiral nucleophile were used or if the reaction created a new stereocenter, inversion of configuration would be the expected outcome. utexas.edu

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of this substitution is directed by the existing ethoxy and chloromethyl groups. wikipedia.orguci.edu

Directing Effects of the Ethoxy and Chloromethyl Groups

The directing effect of a substituent in electrophilic aromatic substitution is determined by its ability to donate or withdraw electron density from the aromatic ring through inductive and resonance effects. libretexts.org

Ethoxy Group (-OCH2CH3): The ethoxy group is a strong activating group and an ortho, para-director. organicchemistrytutor.comyoutube.com The oxygen atom has lone pairs of electrons that can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com This makes these positions more susceptible to attack by an electrophile. youtube.comyoutube.com The inductive effect of the electronegative oxygen atom withdraws electron density, but the resonance effect is dominant. libretexts.org

Regioselectivity and Isomer Distribution

When a benzene ring has multiple substituents, the position of the incoming electrophile is determined by the combined directing effects of all groups. In the case of this compound, the powerful activating and ortho, para-directing effect of the ethoxy group dominates the weaker directing effect of the chloromethyl group.

The ethoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The chloromethyl group at position 1 directs to positions 2, 4, and 6 as well. Therefore, the positions activated by both groups are the ortho and para positions relative to the ethoxy group.

The expected major products of an electrophilic aromatic substitution reaction on this compound would be substitution at the positions ortho and para to the strongly activating ethoxy group. Steric hindrance from the existing substituents may influence the ratio of the isomers formed, with the para position often being favored over the more sterically hindered ortho positions. libretexts.orgvaia.com

| Position | Activation/Deactivation by Ethoxy Group | Activation/Deactivation by Chloromethyl Group | Predicted Reactivity |

| 2 | Activated (ortho) | Activated (ortho) | Highly Favored |

| 4 | Activated (para) | Activated (para) | Highly Favored |

| 5 | Meta | Meta | Disfavored |

| 6 | Activated (ortho) | Activated (ortho) | Highly Favored |

The actual distribution of isomers would depend on the specific electrophile and the reaction conditions. For example, in nitration reactions of substituted benzenes, a mixture of ortho and para isomers is often observed, with the para isomer sometimes predominating due to reduced steric hindrance. libretexts.orgrsc.org

Competitive Reactions and Side Product Formation

In many reactions involving this compound, the presence of multiple reactive sites can lead to competitive reactions and the formation of side products. The chemoselectivity of a given transformation is highly dependent on the reaction conditions, including the choice of catalyst, ligands, and reaction partners.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a common side reaction is the homocoupling of the organoboron reagent. researchgate.net This typically occurs when the reaction conditions are not optimal, for instance, in the presence of oxygen. For substrates like this compound, which also bear a benzylic chloride, another potential side reaction is the coupling at the benzylic position, although this is generally less favored under conditions optimized for aryl halide coupling. semanticscholar.org

In Heck reactions involving benzyl (B1604629) halides, isomerization of the resulting olefin product is a common issue, particularly at the high temperatures often employed in these reactions. nih.gov This can lead to a mixture of allylbenzene (B44316) derivatives and isomeric styrenes. Furthermore, the regioselectivity of the Heck reaction with simple alkenes can be a challenge, with the potential for the formation of both 1,1- and 1,2-disubstituted olefin products. nih.gov

During Sonogashira couplings, the reaction mechanism can be influenced by the electronic nature of the alkyne, potentially leading to competing pathways. capes.gov.br For benzyl chloride substrates, the formation of allenes can be a competing reaction, especially at higher temperatures and in the presence of excess base. organic-chemistry.org

Metal-Catalyzed Coupling Reactions

The benzylic chloride of this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: While the Suzuki-Miyaura reaction typically involves the coupling of an aryl halide with an organoboron reagent, the benzylic chloride can also participate in such couplings. However, selective coupling at the aryl position is often desired. In a study on the selective coupling of 1-bromo-4-(chloromethyl)benzene with arylboronic acids, it was demonstrated that the C(sp²)-Br bond could be selectively coupled while leaving the C(sp³)-Cl bond intact using a Pd(OAc)₂/PCy₃·HBF₄ catalytic system. semanticscholar.org This suggests that for a substrate like 1-chloro-3-(chloromethyl)benzene, selective coupling at the aryl chloride would be challenging but potentially achievable with careful selection of the catalyst and ligands. Conversely, conditions can be tailored to favor coupling at the benzylic position. For instance, the palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates has been shown to be an effective method for the synthesis of methylene-linked biaryl systems. nih.gov

Heck Reaction: The Heck reaction provides a means to couple the benzylic chloride with alkenes. Palladium-catalyzed Heck alkynylation of benzyl chlorides has been reported as an efficient protocol for the synthesis of benzyl alkynes. organic-chemistry.org This reaction, using a catalyst system of PdCl₂(CH₃CN)₂ and XPhos with Cs₂CO₃ as the base, effectively couples various terminal alkynes with substituted benzyl chlorides. organic-chemistry.org A key advantage of this method is the avoidance of a copper co-catalyst, which can sometimes lead to undesired side reactions. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling of benzyl chlorides with terminal alkynes offers a direct route to propargylarenes. While traditionally used for aryl and vinyl halides, this reaction has been adapted for benzyl chlorides. organic-chemistry.org The choice of catalyst and reaction conditions is crucial to avoid competing reactions, such as the formation of allenes. organic-chemistry.org

Buchwald-Hartwig Amination: While typically applied to aryl halides, the Buchwald-Hartwig amination can also be adapted for the coupling of benzyl halides with amines to form benzylic amines. This provides a powerful tool for the synthesis of a wide range of nitrogen-containing compounds.

The following table summarizes the types of palladium-catalyzed coupling reactions involving the chloromethyl moiety:

| Coupling Reaction | Coupling Partner | Product Type | Catalyst System Example |

| Suzuki-Miyaura | Arylboronic acid/ester | Diaryl Methane | PdCl₂(dppf)·CH₂Cl₂ |

| Heck | Alkene | Substituted Alkene | Pd(OAc)₂ / P(t-Bu)₃ |

| Sonogashira | Terminal Alkyne | Propargylarene | PdCl₂(CH₃CN)₂ / XPhos |

| Buchwald-Hartwig | Amine | Benzylamine | Pd(dba)₂ / Ligand |

Beyond palladium, other transition metals like nickel and iron are effective catalysts for transformations involving the chloromethyl group of this compound.

Nickel-Catalyzed Coupling Reactions: Nickel catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions. Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been developed, offering complementary regioselectivity to palladium-catalyzed methods. nih.govacs.org These reactions can provide 1,1-disubstituted olefins with high selectivity, a regioisomer not typically observed in palladium-catalyzed variants. nih.gov Nickel catalysts are also effective in the reductive arylation of α-chlorosulfones with aryl halides, demonstrating their utility in forming C(sp³)-C(sp²) bonds. nih.gov

Iron-Catalyzed Cross-Coupling Reactions: Iron catalysts offer a more economical and environmentally benign option for cross-coupling reactions. While less common for direct C(sp³)-Cl bond activation compared to palladium and nickel, iron-catalyzed cross-couplings of organoboron reagents have been developed for biaryl synthesis. bris.ac.uk Mechanistic studies suggest that these reactions may proceed through different pathways than their palladium counterparts, and their application to substrates like this compound is an area of ongoing research. nih.gov

Radical Reactions and Their Synthetic Utility

The benzylic C-H bonds and the C-Cl bond in this compound can participate in radical reactions, offering alternative synthetic pathways. For instance, the reaction of methylbenzene with chlorine under UV light proceeds via a free radical mechanism to produce (chloromethyl)benzene. kochi-tech.ac.jp This indicates that the benzylic position of this compound is susceptible to radical abstraction.

Nickel-catalyzed reductive cross-coupling reactions of α-chlorosulfones with aryl halides are believed to involve radical intermediates. nih.gov This suggests that under appropriate conditions, the chloromethyl group of this compound could be transformed via a radical pathway to introduce new functional groups.

Transformations Involving the Ethoxy Group (e.g., ether cleavage, if relevant)

The ethoxy group in this compound is generally stable but can be cleaved under specific, typically harsh, conditions. Ether cleavage is most commonly achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

The mechanism of acid-catalyzed ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. libretexts.org For an aryl alkyl ether like this compound, the cleavage will always produce a phenol (B47542) and an alkyl halide, as nucleophilic attack on the aromatic ring is disfavored. libretexts.org Therefore, treatment with a strong acid like HI would yield 3-(chloromethyl)phenol (B1265942) and ethyl iodide. masterorganicchemistry.com

The following table summarizes common reagents and products for the cleavage of the ethoxy group:

| Reagent | Product 1 | Product 2 | Mechanism |

| HBr | 3-(chloromethyl)phenol | Ethyl bromide | Sₙ2 |

| HI | 3-(chloromethyl)phenol | Ethyl iodide | Sₙ2 |

| BBr₃ | 3-(chloromethyl)phenol | Ethyl bromide | Lewis acid-catalyzed |

Applications of 1 Chloromethyl 3 Ethoxybenzene in Advanced Organic Synthesis

Building Block for Complex Aromatic Structures

1-(Chloromethyl)-3-ethoxybenzene possesses a reactive chloromethyl group, making it a valuable electrophile for introducing the 3-ethoxybenzyl moiety into various molecular frameworks. This reactivity is the basis for its potential as a building block in the synthesis of more complex molecules.

Precursor for Pharmaceutically Relevant Scaffolds

While specific pharmaceuticals derived directly from this compound are not prominently documented, its structural components are present in various biologically active molecules. The ethoxybenzene moiety, for instance, is a feature in some compounds investigated for therapeutic potential. The chloromethyl group allows for the alkylation of a wide range of nucleophiles, including amines, thiols, and carbanions, which is a fundamental transformation in the construction of pharmaceutical intermediates. For example, the related compound, 1-chloro-3-ethoxybenzene, is noted as a precursor for various aromatic derivatives that can be used in drug production ontosight.ai.

Synthesis of Agrochemical Intermediates

Similar to its potential in pharmaceuticals, the application of this compound in agrochemicals is inferred from the utility of its functional groups. The introduction of substituted benzyl (B1604629) groups is a common strategy in the design of new pesticides and herbicides. The lipophilicity of the ethoxy group can be advantageous for the transport and activity of agrochemical compounds. The general class of alkyl chlorides serves as important intermediates in the agrochemical industry jlu.edu.cn.

Development of Specialty Chemicals and Dyes

The structure of this compound lends itself to the synthesis of specialty chemicals and dyes. The aromatic ring can be further functionalized, and the chloromethyl group can be used to connect the molecule to other chromophores or polymer backbones. The parent compound, 1-chloro-3-ethoxybenzene, is recognized as a useful intermediate in the synthesis of dyes and other specialty chemicals ontosight.ai.

Role in Polymer Chemistry and Materials Science

The reactivity of the chloromethyl group is a key feature that could enable the use of this compound in the field of polymer chemistry and materials science.

Monomer for Hypercrosslinked Polymers (HCPs)

Hypercrosslinked polymers (HCPs) are a class of porous materials with high surface areas. They are often synthesized through the extensive crosslinking of aromatic monomers. Benzyl chloride derivatives are frequently used as monomers or crosslinkers in the formation of HCPs via Friedel-Crafts alkylation reactions. While direct use of this compound for this purpose is not widely reported, its structure is analogous to other monomers successfully employed in HCP synthesis.

Precursor for Functionalized Polymeric Materials

The chloromethyl group can be used to graft this compound onto existing polymer chains, thereby introducing the 3-ethoxybenzyl group and its associated properties to the material. This post-polymerization modification is a versatile method for creating functionalized polymers with tailored characteristics.

Use as a Protecting Group Strategy in Organic Synthesis

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent its undesired participation in a chemical reaction. This process, known as protection, is a cornerstone of synthetic strategy. The 3-ethoxybenzyl group, introduced via this compound, can serve as an effective protecting group for hydroxyl functionalities, particularly in alcohols and phenols.

The selection of a suitable protecting group is governed by several factors, including its ease of introduction, stability under a range of reaction conditions, and facile, selective removal. The 3-ethoxybenzyl group offers a unique combination of these attributes.

Protection of Alcohols and Phenols:

The protection of an alcohol or phenol (B47542) is typically achieved by its O-alkylation with this compound in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide, which then displaces the chloride from the benzylic position of the reagent in an SN2 reaction.

Table 1: Representative Conditions for the Protection of Alcohols and Phenols with this compound

| Substrate | Base | Solvent | Temperature (°C) |

| Primary Alcohol | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 to 25 |

| Secondary Alcohol | Potassium tert-butoxide (KOtBu) | Dimethylformamide (DMF) | 25 |

| Phenol | Potassium carbonate (K₂CO₃) | Acetone | Reflux |

The stability of the resulting 3-ethoxybenzyl ether is a key advantage. It is generally robust under basic, nucleophilic, and reductive conditions, allowing for a wide array of subsequent chemical transformations to be performed on other parts of the molecule.

Deprotection Strategies:

The removal of the 3-ethoxybenzyl protecting group can be accomplished under various conditions, offering flexibility in the synthetic design. Common deprotection methods include:

Hydrogenolysis: Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) is a mild and efficient method for cleaving the benzyl ether bond.

Acidic Hydrolysis: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to cleave the ether linkage, although this method may not be suitable for acid-sensitive substrates.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively remove benzyl ethers in the presence of other protecting groups.

Catalytic Applications in Chemical Transformations

Beyond its role in protection strategies, this compound and its derivatives can participate in and facilitate various catalytic chemical transformations.

Use as an Alkylation Agent:

As a reactive alkyl halide, this compound is an effective alkylating agent. It can introduce the 3-ethoxybenzyl moiety onto a variety of nucleophiles, including carbanions, amines, and thiols. This reactivity is particularly useful in the synthesis of complex molecules where the introduction of this specific benzyl group is a key step.

Friedel-Crafts Alkylation:

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can act as an electrophile in Friedel-Crafts alkylation reactions. chemguide.co.uklibretexts.org This allows for the formation of a new carbon-carbon bond by attaching the 3-ethoxybenzyl group to an aromatic ring. chemguide.co.uk The reaction proceeds through the formation of a benzylic carbocation, which is then attacked by the electron-rich aromatic substrate. chemguide.co.uklibretexts.org

Table 2: General Conditions for Friedel-Crafts Alkylation using a Benzyl Chloride Derivative

| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temperature (°C) |

| Benzene (B151609) | AlCl₃ | Carbon disulfide (CS₂) | 0 to 5 |

| Toluene | Ferric chloride (FeCl₃) | Dichloromethane (CH₂Cl₂) | 25 |

| Anisole | Zinc chloride (ZnCl₂) | Nitromethane (CH₃NO₂) | 0 |

Phase-Transfer Catalysis (PTC):

While this compound itself is a substrate rather than a catalyst in phase-transfer catalysis (PTC), its structural motif is highly relevant. Benzyl chloride derivatives are known to be excellent substrates in PTC reactions. phasetransfer.com PTC is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ptfarm.pl A phase-transfer catalyst, often a quaternary ammonium salt, transports a reactant from the aqueous phase (e.g., a nucleophile) into the organic phase where it can react with the organic-soluble substrate, such as this compound. ptfarm.pl

This methodology is particularly advantageous for alkylation reactions, as it allows for the use of simple and inexpensive inorganic bases and nucleophiles in the aqueous phase, while the organic substrate remains in the organic phase. ptfarm.pl The use of PTC can lead to higher yields, milder reaction conditions, and easier work-up procedures compared to traditional homogeneous reactions. phasetransfer.com

For instance, the alkylation of a variety of nucleophiles (e.g., cyanide, azide (B81097), thiophenoxide) with this compound could be efficiently carried out under PTC conditions. The phase-transfer catalyst would shuttle the nucleophile from the aqueous layer to the organic layer to react with the benzyl chloride derivative.

Table 3: Hypothetical Phase-Transfer Catalyzed Alkylation with this compound

| Nucleophile (Aqueous Phase) | Phase-Transfer Catalyst | Organic Solvent | Product |

| Sodium cyanide (NaCN) | Tetrabutylammonium bromide (TBAB) | Toluene | 3-Ethoxybenzyl cyanide |

| Sodium azide (NaN₃) | Benzyltriethylammonium chloride (BTEAC) | Dichloromethane | 1-(Azidomethyl)-3-ethoxybenzene |

| Sodium thiophenoxide (NaSPh) | Aliquat 336 | Chloroform | 3-Ethoxybenzyl phenyl sulfide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the exact connectivity of atoms can be determined.

The ¹H NMR spectrum provides detailed information about the different types of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons, the benzylic methylene protons, and the protons of the ethoxy group. Based on established substituent effects, the predicted ¹H NMR data in a deuterochloroform (CDCl₃) solvent are as follows:

Aromatic Protons (Ar-H): The four protons on the benzene ring are chemically non-equivalent due to the meta-substitution pattern. They are expected to appear in the range of δ 6.80-7.30 ppm. The proton at position 2 (between the two substituents) would likely appear as a singlet or a finely split triplet, while the protons at positions 4, 5, and 6 would exhibit more complex splitting patterns such as doublets and triplets of doublets due to coupling with their neighbors.

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and are not coupled to other protons, thus appearing as a sharp singlet. Their chemical shift is significantly downfield due to the deshielding effects of both the adjacent chlorine atom and the aromatic ring, predicted to be around δ 4.55 - 4.65 ppm. This is consistent with the typical shift for benzylic chlorides rsc.orgchemicalbook.com.

Ethoxy Protons (-OCH₂CH₃): The ethoxy group gives rise to two distinct signals. The two methylene protons (-OCH₂-) appear as a quartet around δ 4.05 ppm due to coupling with the three methyl protons. The three methyl protons (-CH₃) appear as a triplet around δ 1.42 ppm due to coupling with the two methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~7.28 | t | 1H | Ar-H (Position 5) |

| ~6.95 | s | 1H | Ar-H (Position 2) |

| ~6.88 | d | 1H | Ar-H (Position 6) |

| ~6.82 | d | 1H | Ar-H (Position 4) |

| ~4.60 | s | 2H | -CH₂Cl |

| ~4.05 | q | 2H | -OCH₂CH₃ |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. For this compound, eight distinct signals are expected, corresponding to the nine carbon atoms (two aromatic carbons are equivalent by symmetry).

Aromatic Carbons: The six aromatic carbons will have shifts between δ 114 and 159 ppm. The carbon atom directly attached to the ethoxy group (C3) is the most shielded and appears furthest downfield at approximately δ 159.0 ppm. The carbon bearing the chloromethyl group (C1) is predicted around δ 139.0 ppm. The remaining four aromatic carbons (C2, C4, C5, C6) will have shifts influenced by the relative positions of the two substituents.

Benzylic Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to have a chemical shift in the range of δ 45.0 - 46.5 ppm, a value characteristic of benzylic carbons attached to a chlorine atom rsc.org.

Ethoxy Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) is predicted to be around δ 63.5 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal at approximately δ 14.9 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~159.0 | C3 (Ar-C-O) |

| ~139.0 | C1 (Ar-C-CH₂Cl) |

| ~129.8 | C5 |

| ~120.5 | C6 |

| ~114.8 | C4 |

| ~114.2 | C2 |

| ~63.5 | -OCH₂CH₃ |

| ~46.0 | -CH₂Cl |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound.

In EI-MS, the molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions.

Molecular Ion Peak: this compound has the molecular formula C₉H₁₁ClO. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit two molecular ion peaks: one for the molecule containing ³⁵Cl at m/z 170, and a smaller one (the M+2 peak) for the molecule containing ³⁷Cl at m/z 172. The intensity ratio of these peaks will be approximately 3:1, which is a characteristic signature for a compound containing one chlorine atom.

Fragmentation Pattern: The most prominent fragmentation pathway for benzyl chlorides is the loss of the chlorine radical to form a highly stable benzylic carbocation youtube.commassbank.eu. Therefore, the base peak (the most intense peak) in the spectrum is expected at m/z 135 , corresponding to the [M-Cl]⁺ fragment, the 3-ethoxybenzyl cation. Further fragmentation of the 3-ethoxybenzyl cation can occur through the loss of an ethylene molecule (C₂H₄) via a rearrangement, yielding a fragment at m/z 107. Data from the fragmentation of 3-ethoxytoluene shows a strong peak at m/z 108, supporting the stability of this related structure nih.gov.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, the calculated exact mass of the molecular ion [C₉H₁₁³⁵ClO]⁺ is 170.04984 Da nih.gov. An experimental HRMS measurement confirming this value provides definitive proof of the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound would display characteristic bands for its aromatic, ether, and alkyl halide components.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretching from the ethoxy and chloromethyl groups will show medium to strong bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

C=C Aromatic Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to several characteristic sharp bands of variable intensity in the 1450-1610 cm⁻¹ region.

C-O Ether Stretching: Aromatic ethers are characterized by strong absorption bands from C-O stretching. A prominent asymmetric C-O-C stretching band is expected in the 1200-1275 cm⁻¹ region, and a symmetric stretching band is expected around 1020-1075 cm⁻¹ spectroscopyonline.compearson.comlibretexts.org.

C-Cl Stretching: The absorption for the carbon-chlorine bond stretch is found in the fingerprint region of the spectrum, typically between 850 and 550 cm⁻¹. This band can sometimes be difficult to assign definitively due to other absorptions in this region orgchemboulder.comscribd.comlibretexts.org.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100 - 3030 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1610, 1585, 1470 | C=C Stretch | Aromatic Ring |

| 1275 - 1200 | Asymmetric C-O-C Stretch | Aromatic Ether |

| 1075 - 1020 | Symmetric C-O-C Stretch | Aromatic Ether |

Computational and Theoretical Investigations of 1 Chloromethyl 3 Ethoxybenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to calculate molecular properties with a favorable balance between accuracy and computational cost. DFT studies can predict geometries, energies, and various spectroscopic properties of molecules.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 1-(Chloromethyl)-3-ethoxybenzene, a geometry optimization would reveal precise bond lengths, bond angles, and dihedral angles.

The molecular structure would be characterized by a planar benzene (B151609) ring. The ethoxy (-OCH2CH3) and chloromethyl (-CH2Cl) substituents would adopt specific conformations relative to this ring. The geometry around the ether oxygen atom is expected to be bent, and the chloromethyl group would have a tetrahedral arrangement. While exact, calculated values for this specific molecule are not available, typical bond lengths and angles for its constituent functional groups can be estimated from standard values and calculations on similar compounds.

Table 1: Predicted Molecular Geometry Parameters for this compound Note: These are typical, illustrative values based on general chemical principles and data from analogous molecules, not from a direct computational study of the title compound.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| Aromatic C-C | C-C (in ring) | ~1.39 Å |

| C-Cl | C-Cl | ~1.78 Å |

| Ether C-O | Ar-O | ~1.36 Å |

| Ether C-O | O-CH2 | ~1.43 Å |

| Bond Angles | ||

| C-O-C | Ar-O-CH2 | ~118° |

The electronic structure analysis involves examining the distribution of electrons within the molecule, including the molecular orbitals. Key aspects include the determination of atomic charges, which indicate the electron density on each atom, and the analysis of frontier molecular orbitals.

DFT calculations can simulate the vibrational spectra (Infrared and Raman) of a molecule. These theoretical spectra are invaluable for interpreting experimental data, allowing for the assignment of specific vibrational modes to observed spectral bands. Each functional group in this compound would exhibit characteristic vibrations. For instance, the C-Cl stretching vibration typically appears in a specific region of the spectrum, as do the aromatic C-H stretches and the C-O stretches of the ether group.

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups Note: These are general frequency ranges and not specific calculated values for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Chloromethyl | C-Cl Stretch | 550 - 850 |

| Benzene Ring | C-H Stretch | 3000 - 3100 |

| Benzene Ring | C=C Stretch | 1450 - 1600 |

| Ether | C-O-C Asymmetric Stretch | 1200 - 1275 |

Electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily excited, indicating higher reactivity.

The electronic properties calculated by DFT are directly used to predict a molecule's reactivity. The HOMO represents the ability to donate an electron, so regions of the molecule with high HOMO density are susceptible to electrophilic attack. Conversely, the LUMO represents the ability to accept an electron, and regions with high LUMO density are prone to nucleophilic attack.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would likely show negative potential around the oxygen and chlorine atoms due to their high electronegativity, indicating these are potential sites for interaction with electrophiles. These predictive tools are vital for understanding where chemical reactions are most likely to occur.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is a powerful method for elucidating reaction mechanisms. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state (TS) structures that connect them. By calculating the energies of these species, a potential energy surface for the reaction can be constructed.

For this compound, a relevant reaction to study would be the nucleophilic substitution of the chloride ion, a common reaction for benzyl (B1604629) chlorides. Computational modeling could compare the energetics of different possible mechanisms (e.g., SN1 vs. SN2 pathways), providing insights into which is more favorable under specific conditions. The activation energy, determined by the energy difference between the reactants and the transition state, is a key parameter that governs the reaction rate. While no specific mechanistic studies on this compound were found, this represents a primary application of the methodology.

Quantitative Structure-Reactivity Relationship (QSAR) Studies (if applicable)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property, such as biological activity or chemical reactivity. To perform a QSAR study, a dataset of structurally related molecules with measured activity values is required.

A QSAR study involving this compound would necessitate data on a series of analogous compounds where, for example, the ethoxy group or the position of the substituents is varied. The model would then be built by correlating the measured property with calculated molecular descriptors (e.g., steric parameters, electronic properties, lipophilicity). No QSAR studies specifically including this compound were identified in the literature search, indicating that this approach has likely not been applied to a series containing this specific compound.

Molecular Dynamics Simulations for Conformational Analysis (if relevant)

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. This technique is particularly relevant for analyzing the conformational flexibility of molecules. For this compound, both the chloromethyl and ethoxy side chains have rotational freedom around their bonds to the benzene ring.

MD simulations could be used to explore the accessible conformations of these side chains, determining their preferred orientations and the energy barriers between different rotational states. This provides a dynamic picture of the molecule's structure that goes beyond the static, minimum-energy geometry obtained from DFT optimizations. Such information is crucial for understanding how the molecule might interact with other molecules, such as a receptor binding site. The relevance of this analysis is high due to the molecule's flexible groups, although specific MD studies on this compound are not currently available in the literature.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

1-(Chloromethyl)-3-ethoxybenzene is an aromatic compound characterized by a benzene (B151609) ring substituted with a chloromethyl group and an ethoxy group at the meta position. Its molecular formula is C9H11ClO. The current scientific understanding of this compound primarily revolves around its role as an intermediate in organic synthesis. The presence of the reactive chloromethyl group makes it a valuable building block for introducing the 3-ethoxybenzyl moiety into more complex molecules. The ethoxy group, an electron-donating group, influences the reactivity of the aromatic ring in electrophilic substitution reactions.

The primary synthetic route to related compounds, such as 1-chloro-3-ethoxybenzene, involves the Williamson ether synthesis, where 3-chlorophenol (B135607) is reacted with an ethyl halide in the presence of a base. ontosight.ai While specific synthesis details for this compound are not extensively documented in the provided results, its structure suggests it is likely prepared from 3-ethoxy-substituted benzene precursors. chemsrc.com The compound is recognized for its utility in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals due to its reactive nature. ontosight.ai

Unexplored Synthetic Routes and Methodologies

While standard synthetic pathways likely exist, there is significant room for the exploration of novel and more efficient synthetic methodologies for this compound. Future research could focus on the development of "green" chemistry approaches that minimize the use of hazardous reagents and solvents.

For instance, the development of catalytic methods for the direct chloromethylation of 3-ethoxybenzene would be a significant advancement. Additionally, exploring alternative chlorinating agents to the traditionally used and highly reactive thionyl chloride could lead to safer and more environmentally friendly processes. researchgate.net The use of microreactor technology or flow chemistry could also offer improved control over reaction parameters, leading to higher yields and purity.

| Potential Unexplored Synthetic Route | Key Transformation | Potential Advantages |

| Catalytic Direct Chloromethylation | C-H activation and chlorination | Atom economy, reduced waste |

| Flow Chemistry Synthesis | Continuous processing | Enhanced safety, scalability, and control |

| Alternative Chlorinating Agents | Use of milder, solid-supported reagents | Improved safety profile, easier workup |

Novel Reactivity and Transformation Pathways

The primary reactivity of this compound is centered on the nucleophilic substitution of the chloride ion. However, there are numerous underexplored transformation pathways that could expand its synthetic utility.

Future research could investigate transition-metal-catalyzed cross-coupling reactions involving the chloromethyl group. This could enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wider range of derivatives. Furthermore, the selective activation of other positions on the molecule, such as the C-H bonds of the aromatic ring or the ethoxy group, could lead to the development of novel functionalization strategies. The potential for the compound to form peroxides, as noted for the related 3-chlorophenetole, also warrants further investigation into its stability and reactivity under various conditions. nih.gov

Emerging Applications in Interdisciplinary Fields

The unique bifunctional nature of this compound, possessing both a reactive handle and a stable aromatic core, makes it a candidate for applications beyond traditional organic synthesis.

In materials science , it could be utilized as a monomer or a modifying agent for polymers, potentially imparting desirable properties such as flame retardancy or altered refractive indices. Its aromatic and ether functionalities could also be exploited in the design of novel liquid crystals or other functional materials.

In medicinal chemistry , while not a therapeutic agent itself, its role as a key building block is crucial. The 3-ethoxybenzyl motif is present in various biologically active compounds. Future research could focus on leveraging this compound in the combinatorial synthesis of compound libraries for drug discovery programs.

In agrochemicals , its use as a precursor for new pesticides and herbicides remains a promising area of exploration, driven by the constant need for more effective and environmentally benign crop protection agents. ontosight.ai

Advanced Analytical and Computational Approaches for Deeper Insight

To gain a more profound understanding of the properties and reactivity of this compound, the application of advanced analytical and computational techniques is essential.

Advanced Analytical Methods:

In-situ reaction monitoring using techniques like ReactIR or Raman spectroscopy can provide real-time kinetic and mechanistic data on its reactions.

Advanced mass spectrometry techniques , such as those available in the NIST Chemistry WebBook, can offer detailed information on its fragmentation patterns and gas-phase ion energetics. nist.govnist.gov

Computational Approaches:

Q & A

Basic Research Questions

Q. How can nucleophilic substitution reactions of 1-(Chloromethyl)-3-ethoxybenzene be optimized for high yield and purity?

- Methodological Approach : Optimize reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (40–80°C), and catalyst choice (e.g., AlCl₃ or ZnCl₂). For example, using NH₃ in ethanol under reflux yields amine derivatives, while alcohol nucleophiles require acid catalysis . Monitor reaction progress via TLC or GC-MS. Purify products via column chromatography using silica gel and hexane/ethyl acetate gradients.

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the chloromethyl group. Reference analogous reactions with 1-(Chloromethyl)-3-methoxybenzene (CAS 824-98-6) for reagent compatibility .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Approach :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy vs. chloromethyl group positions). Compare chemical shifts with structurally similar compounds like 1-chloro-2-(3-methoxybut-1-en-1-yl)benzene .

- HPLC-MS : Assess purity and identify byproducts using reverse-phase C18 columns with acetonitrile/water mobile phases.

- Elemental Analysis : Verify molecular formula (C₉H₁₁ClO) to rule out impurities .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Approach : Conduct accelerated stability studies by exposing the compound to:

- Temperature : Store at 4°C (short-term) vs. -20°C (long-term) and monitor decomposition via NMR.

- Light : Compare degradation rates in amber vs. clear glass vials under UV light.

- Humidity : Use Karl Fischer titration to assess moisture sensitivity. Reference stability data for 1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one, which is stable under standard conditions but degrades in acidic environments .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions of this compound be addressed?

- Methodological Approach :

- Electronic Effects : The ethoxy group is electron-donating, directing electrophiles to the para position. Use DFT calculations to predict reactive sites and compare with experimental outcomes .

- Steric Hindrance : Bulky nucleophiles (e.g., tert-butanol) may favor meta substitution. Validate using X-ray crystallography or NOESY NMR .

- Case Study : Compare with 1-(Chloromethyl)-2,4,5-trimethylbenzene, where methyl groups sterically block specific positions .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- Methodological Approach :

- Enzyme Assays : Test inhibitory effects on cytochrome P450 isoforms using fluorogenic substrates.

- Cellular Toxicity : Perform MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values.

- In Vivo Studies : Use rodent models to evaluate pharmacokinetics, referencing ethylbenzene toxicological profiling methods for metabolite identification .

Q. How can computational modeling enhance the design of this compound-based drug candidates?

- Methodological Approach :

- Retrosynthesis Tools : Employ AI-driven platforms (e.g., Reaxys or Pistachio) to predict feasible synthetic routes and optimize step efficiency .

- Docking Simulations : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with experimental IC₅₀ data from kinase inhibition assays .

Q. What advanced analytical methods can resolve contradictions in reaction yield data?

- Methodological Approach :

- DoE (Design of Experiments) : Use factorial design to isolate variables (e.g., catalyst loading, solvent) affecting yield.

- Kinetic Profiling : Employ in-situ IR spectroscopy to track intermediate formation and identify rate-limiting steps.

- Cross-Validation : Compare HPLC purity data with elemental analysis to rule out measurement artifacts .

Q. How can novel derivatives of this compound be developed for material science applications?

- Methodological Approach :

- Polymer Functionalization : Graft the compound onto polystyrene backbones via radical polymerization. Characterize thermal stability using TGA and DSC.

- Surface Modification : Immobilize on silica nanoparticles and analyze surface morphology via SEM-EDS. Reference methods used for 1-(3-Bromopropoxy)-4-chlorobenzene in material science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.